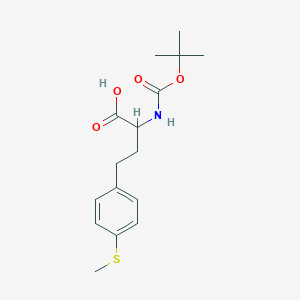
2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methylthio-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butanoic acid backbone: This can be achieved through various methods, such as the alkylation of a suitable precursor or the use of a Grignard reagent.
Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme-substrate interactions or as a building block for peptide synthesis.
Industry: Could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用机制
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system or chemical process in which the compound is used.
相似化合物的比较
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the methylthio group, which may affect its reactivity and applications.
2-Amino-4-(4-(methylthio)phenyl)butanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.
Uniqueness
The presence of both the Boc-protected amino group and the methylthio-substituted phenyl group makes 2-((Tert-butoxycarbonyl)amino)-4-(4-(methylthio)phenyl)butanoic acid unique
属性
分子式 |
C16H23NO4S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-methylsulfanylphenyl)butanoic acid |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)10-7-11-5-8-12(22-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI 键 |
OSTISIHDNOVUMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















